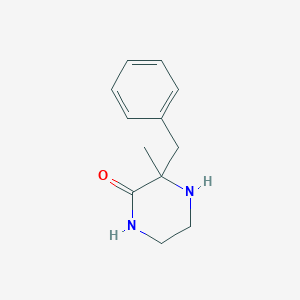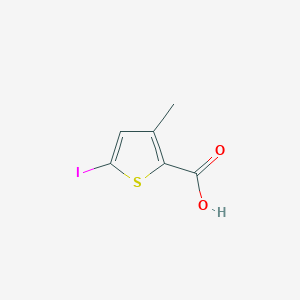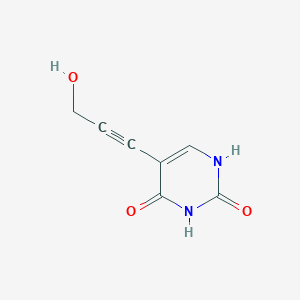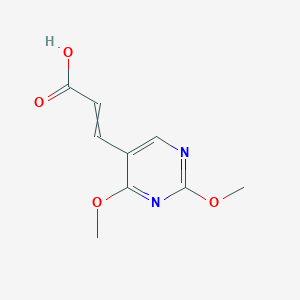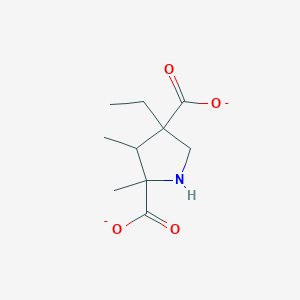
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a quinoline ring and a chloropropanone moiety, makes it a versatile compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Chlorination: The final step involves the chlorination of the propanone moiety using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the propanone moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
Uniqueness
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is unique due to its specific combination of a quinoline ring and a chloropropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H16ClNO2 |
|---|---|
分子量 |
265.73 g/mol |
IUPAC 名称 |
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C14H16ClNO2/c1-9(15)14(18)12-5-6-13-11(8-12)4-3-7-16(13)10(2)17/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
RWZNYCYVIIGTNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




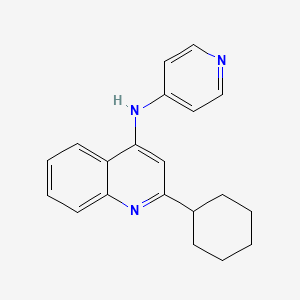
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
